molecular formula C17H18N4O2S2 B2873525 (3-Methylisoxazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 946319-69-3

(3-Methylisoxazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2873525
CAS No.: 946319-69-3
M. Wt: 374.48
InChI Key: MKIWRMZMPYEOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a 3-methylisoxazole-5-yl group linked via a methanone bridge to a piperazine ring, which is further substituted at the 4-position with a 6-(methylthio)benzo[d]thiazol-2-yl moiety. The structural complexity of this molecule arises from the integration of isoxazole, piperazine, and benzothiazole scaffolds, which are known to confer diverse physicochemical and biological properties. The methylthio (-SCH₃) substituent on the benzothiazole ring enhances lipophilicity and may influence metabolic stability or receptor-binding interactions .

Properties

IUPAC Name

(3-methyl-1,2-oxazol-5-yl)-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c1-11-9-14(23-19-11)16(22)20-5-7-21(8-6-20)17-18-13-4-3-12(24-2)10-15(13)25-17/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIWRMZMPYEOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-Methylisoxazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its antimicrobial, anticancer, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4OSC_{16}H_{18}N_{4}OS, with a molecular weight of approximately 334.41 g/mol. The structure features a piperazine ring substituted with a benzo[d]thiazole moiety and a methylisoxazole group, which are known to influence its biological activities.

Antimicrobial Activity

Research indicates that derivatives of isoxazole and thiazole compounds often exhibit antimicrobial properties. For instance, studies on related compounds have shown selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing less efficacy against Gram-negative strains like Escherichia coli . The minimal inhibitory concentrations (MICs) for these compounds are critical for determining their potential as antimicrobial agents.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus32
Compound BB. subtilis16
Compound CE. coli>128

Anticancer Activity

The anticancer potential of the compound has been explored in various studies focusing on different cancer cell lines. Compounds with similar structural motifs have demonstrated cytotoxic effects against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. Specifically, benzothiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920ROS generation
PC310Mitochondrial disruption

Case Studies

  • Study on Benzothiazole Derivatives : A study published in Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives, revealing that modifications at specific positions significantly enhanced their anticancer activity against multiple cell lines . This suggests that similar modifications in our compound could yield enhanced biological activity.
  • Antimicrobial Screening : In another study, derivatives were screened for their antibacterial properties using standard strains. The results indicated that certain substitutions led to improved activity against resistant strains, highlighting the importance of structural optimization in drug development .

Mechanistic Insights

The biological activities of the compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Some studies suggest that compounds with similar structures inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, effectively halting their proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

The methylthio group in the target compound distinguishes it from analogs such as (4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (CAS: 941869-25-6, ). Here, the ethoxy (-OCH₂CH₃) group replaces the methylthio substituent. Key differences include:

  • Electronic Effects: The methylthio group is weakly electron-donating (via sulfur’s lone pairs), while ethoxy is strongly electron-donating via oxygen.
  • Lipophilicity : The methylthio substituent (logP contribution ~0.6) increases lipophilicity compared to ethoxy (logP ~0.2), which may enhance membrane permeability but reduce aqueous solubility .

Isoxazole Substituent Modifications

The target compound’s 3-methylisoxazole-5-yl group contrasts with unsubstituted isoxazole derivatives like (isoxazol-5-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone (). The methyl group at the 3-position:

  • Metabolic Stability: Methyl groups generally reduce oxidative metabolism, which could prolong the compound’s half-life compared to non-methylated analogs .

Core Scaffold Analogues

Compounds such as 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (Chakib et al., 2010, ) share the benzothiazole motif but differ in the central scaffold (pyrazolone vs. methanone-piperazine). Key contrasts include:

  • Synthetic Accessibility : The target compound’s synthesis involves piperazine coupling, which may offer higher yields (e.g., 75–85% in analogs) compared to multi-step pyrazolone syntheses .

Tabulated Comparison of Key Compounds

Compound Name Benzothiazole Substituent Isoxazole Substituent Core Scaffold logP (Predicted)
Target Compound 6-(methylthio) 3-methylisoxazol-5-yl Methanone-piperazine 3.8
(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone 6-ethoxy Isoxazol-5-yl Methanone-piperazine 2.9
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one None N/A Pyrazolone 3.2

Research Implications

  • Structure-Activity Relationships (SAR) : The methylthio and 3-methylisoxazole groups in the target compound suggest tailored optimization for lipophilicity and metabolic stability, whereas ethoxy analogs may prioritize solubility .
  • Biological Targets : Benzothiazole derivatives are associated with kinase inhibition (e.g., JAK2, EGFR) and antimicrobial activity. Substituent variations likely modulate selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.